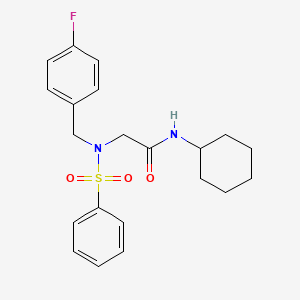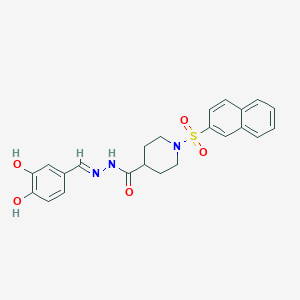![molecular formula C18H22ClNO B6121796 (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is a chemical compound that belongs to the class of alpha-adrenergic agonists. It is commonly referred to as clonidine and is used primarily as a medication to treat high blood pressure. However, it has also been studied for its potential therapeutic uses in other areas, such as pain management, opioid withdrawal, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of clonidine is primarily through its activation of alpha-adrenergic receptors in the brain and peripheral nervous system. By binding to these receptors, it can reduce sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. It can also act on other receptors in the brain to reduce pain and anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and sympathetic nervous system activity. It can also reduce the release of norepinephrine and other neurotransmitters involved in pain signaling, leading to its potential use as an analgesic. Additionally, it has been shown to have sedative and anxiolytic effects, making it a potential treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target alpha-adrenergic receptors. However, it also has several limitations, including its potential for off-target effects and its narrow therapeutic index, which can make it difficult to achieve the desired therapeutic effect without causing adverse effects.
Orientations Futures
There are several potential future directions for the use of clonidine in medicine. One area of interest is its potential use in the treatment of opioid withdrawal, where it can help to alleviate withdrawal symptoms and reduce the risk of relapse. Additionally, it has been studied for its potential use in (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, where it can act as a non-stimulant medication to improve symptoms. Further research is needed to fully understand the potential therapeutic uses of clonidine and to identify any potential limitations or adverse effects.
Méthodes De Synthèse
The synthesis of clonidine involves several steps, starting with the reaction of 4-methoxybenzyl cyanide with 3-chloro-1,2-propanediol to form 4-methoxybenzyl 3-chloro-2-hydroxypropyl ether. This compound is then reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to yield the final product, (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Applications De Recherche Scientifique
Clonidine has been extensively studied for its potential therapeutic uses in various areas of medicine. One of its primary uses is in the treatment of high blood pressure, where it acts as a centrally acting alpha-adrenergic agonist to reduce sympathetic nervous system activity. It has also been studied for its potential use in pain management, where it can act as an analgesic by reducing the release of norepinephrine and other neurotransmitters involved in pain signaling.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQVAZXTQEGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)


![2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)